molecular formula C17H14N4O5 B2389079 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1251578-57-0

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2389079
CAS No.: 1251578-57-0
M. Wt: 354.322
InChI Key: BWVLPQFBMRIREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic heterocyclic acetamide derivative combining two pharmacologically significant moieties: a 1,3,4-oxadiazole ring substituted with a 2,5-dimethylfuran-3-yl group and a 2-oxobenzo[d]oxazol-3(2H)-yl fragment linked via an acetamide bridge. The 1,3,4-oxadiazole scaffold is widely studied for its metabolic stability and role in hydrogen bonding, while the benzoxazolone moiety is associated with anti-inflammatory and antimicrobial activities .

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-9-7-11(10(2)24-9)15-19-20-16(26-15)18-14(22)8-21-12-5-3-4-6-13(12)25-17(21)23/h3-7H,8H2,1-2H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVLPQFBMRIREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Formation

2,5-Dimethylfuran-3-carbonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (5:1) under reflux to form the corresponding amidoxime. This step, adapted from oxadiazole synthesis protocols, involves nucleophilic addition of hydroxylamine to the nitrile group. The reaction is typically complete within 4 hours, yielding the amidoxime intermediate.

Cyclization to 1,3,4-Oxadiazole

The amidoxime is treated with chloroacetyl chloride in toluene at 110–120°C for 6–8 hours to induce cyclization. Alternatively, carbon disulfide and potassium hydroxide in ethanol under reflux can facilitate cyclization via elimination of hydrogen sulfide. The latter method yields the 2-mercapto-oxadiazole derivative, which is subsequently aminated.

Key Data:

  • Yield: 75–85% (chloroacetyl chloride method)
  • Characterization: IR (KBr) shows C=N stretch at 1620 cm⁻¹ and N–H bend at 1550 cm⁻¹.

Synthesis of 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic Acid

The benzoxazolone moiety is constructed from 2-aminophenol derivatives, leveraging established cyclization strategies.

Benzoxazole Formation

2-Aminophenol reacts with glyoxylic acid in the presence of a Brønsted acidic ionic liquid catalyst at 130°C for 5 hours to form 2-oxobenzo[d]oxazol-3(2H)-yl acetic acid. The acetic acid side chain is introduced via condensation, followed by intramolecular cyclization.

Alternative Method:
Nano-ZnO catalyzed condensation of 1-formyl-β-carboline with 2-aminophenol in DMF at 100°C yields benzoxazole derivatives, though with moderate yields (50–60%).

Key Data:

  • Yield: 85–98% (ionic liquid method)
  • Characterization: ¹H NMR (DMSO-d₆) δ 7.8–7.2 (m, aromatic protons), 4.3 (s, CH₂).

Amide Bond Formation

The final step involves coupling the oxadiazole amine with the benzoxazolone acetic acid derivative.

Activation of Carboxylic Acid

2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. The acid chloride is then reacted with 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine in the presence of triethylamine (TEA) as a base.

Alternative Method:
A carbodiimide coupling agent (e.g., EDCl/HOBt) in anhydrous DMF facilitates amide bond formation at room temperature, achieving yields of 80–90%.

Key Data:

  • Yield: 78–88% (acid chloride method)
  • Characterization: LC-MS (m/z): [M+H]⁺ = 413.2 (calculated: 413.15).

Optimization and Industrial-Scale Considerations

Crystallization and Purification

The final product is purified via recrystallization from ethanol/water (3:1), yielding >95% purity. Industrial-scale synthesis adopts extraction with THF and drying over Na₂SO₄, as demonstrated in analogous oxazolidinone preparations.

Solvent and Catalyst Selection

  • Solvents: Toluene and DMF are preferred for high-temperature reactions, while ethanol/water mixtures suit ambient conditions.
  • Catalysts: Nano-Fe₃O₄ composites and ionic liquids enhance reaction rates and yields for benzoxazolone formation.

Challenges and Mitigation Strategies

  • Steric Hindrance: Bulky substituents on the furan and benzoxazolone rings may slow amidation. Using excess coupling agents (1.5 equiv EDCl) mitigates this.
  • Byproducts: Unreacted amidoxime is removed via aqueous extraction during oxadiazole synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure which includes an oxadiazole ring and a benzo[d]oxazole moiety. The presence of these heterocyclic components contributes to its diverse biological activities. The molecular formula is C15H14N4O4C_{15}H_{14}N_{4}O_{4} with a molecular weight of approximately 314.29 g/mol.

Antimicrobial Properties

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activities. For instance, a series of synthesized 1,3,4-oxadiazole derivatives have been shown to possess comparable antibacterial and antioxidant properties to first-line drugs . The incorporation of the 2,5-dimethylfuran moiety is believed to enhance these activities due to its electron-donating properties.

Anticancer Activity

Several studies have reported the anticancer potential of oxadiazole derivatives. For example, compounds similar to N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide have demonstrated significant growth inhibition against various cancer cell lines . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Lines TestedPercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

Antioxidant Properties

The antioxidant activity of oxadiazole derivatives has also been explored extensively. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing various diseases including cancer and cardiovascular disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions starting from readily available precursors . Characterization techniques such as FTIR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for development in various therapeutic areas:

  • Antimicrobial Agents : Due to its potent antibacterial properties.
  • Cancer Therapy : As a potential lead compound for anticancer drug development.
  • Antioxidant Supplements : For use in formulations aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional comparison with analogous compounds is critical to contextualize its properties. Below is an analysis based on available evidence and structurally related molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Potential Biological Implications Reference
Target Compound 1,3,4-Oxadiazole + 2,5-dimethylfuran + benzoxazolone Enhanced metabolic stability; possible dual activity (antimicrobial + anti-inflammatory)
N-[(furan-2-yl)methyl]-2-(phenanthridin-6-ylsulfanyl)acetamide (900136-40-5) Furan-methyl + phenanthridine-sulfanyl Phenanthridine may confer DNA intercalation properties; sulfanyl group could modulate solubility
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-cyclohexylacetamide (902254-79-9) Chloro-benzoxazolone + cyclohexyl Increased electron-withdrawing effect (Cl) may enhance binding affinity; cyclohexyl improves logP
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Indole-methyl + oxadiazole-sulfanyl Indole’s aromaticity may favor π-π stacking; sulfanyl could introduce redox activity

Key Observations

The benzoxazolone moiety differentiates it from indole-containing analogs (e.g., 8a-w), which may prioritize kinase inhibition over anti-inflammatory activity .

Synthetic Pathways :

  • The synthesis of the target compound may involve cyclization of a diacylhydrazine precursor to form the 1,3,4-oxadiazole ring, a method analogous to the preparation of 8a-w derivatives .
  • In contrast, chloro-benzoxazolone derivatives (e.g., 902254-79-9) often require halogenation steps, introducing additional synthetic complexity .

Hypothetical Bioactivity: Compared to phenanthridine-sulfanyl analogs (900136-40-5), the target compound’s benzoxazolone group may reduce genotoxicity risks associated with intercalators . The absence of a sulfanyl group (vs. 8a-w) could minimize off-target interactions with cysteine residues in enzymes .

Biological Activity

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H16N4O4C_{18}H_{16}N_4O_4, with a molecular weight of approximately 356.35 g/mol. Its structure includes a furan ring, an oxadiazole moiety, and an oxobenzo[d]oxazole group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC18H16N4O4C_{18}H_{16}N_4O_4
Molecular Weight356.35 g/mol
CAS Number1286710-86-8
SolubilitySoluble in DMSO

1. Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. .

Mechanism of Action:
The antimicrobial action is believed to be linked to the presence of functional groups that interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.

2. Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that various oxadiazole derivatives can induce apoptosis in cancer cells while maintaining low toxicity levels in normal cell lines like L929 .

Case Study:
A study demonstrated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against A549 lung cancer cells, indicating substantial anticancer potential. Specifically, compounds showed enhanced activity compared to standard chemotherapeutic agents like cisplatin .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Furan and Oxadiazole Rings: These contribute to the lipophilicity and cellular permeability of the compound.
  • Oxobenzo[d]oxazole Group: This moiety enhances the interaction with biological targets, potentially improving binding affinity and selectivity against cancer cells.

Table: Summary of Biological Activities

Activity TypeFindings
AntimicrobialStrong activity against Staphylococcus spp.
CytotoxicityInduces apoptosis in A549 cells with low toxicity to L929 cells
Anticancer ActivityIC50 values in micromolar range; effective against multiple cancer lines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves coupling a 1,3,4-oxadiazole scaffold with substituted acetamide derivatives. For example:

  • Step 1 : Prepare the oxadiazole core via cyclization of thiosemicarbazides or hydrazides under reflux with reagents like POCl₃ or H₂SO₄ .
  • Step 2 : Introduce the 2,5-dimethylfuran-3-yl group via nucleophilic substitution or acylation reactions. Triethylamine is often used as a base to facilitate chloroacetyl chloride coupling .
  • Step 3 : Attach the 2-oxobenzo[d]oxazol-3(2H)-yl moiety using amide bond formation, monitored by TLC and purified via recrystallization (e.g., ethanol-DMF mixtures) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Purity : Thin-layer chromatography (TLC) with silica gel F₂₅₄ plates and HPLC (≥95% purity thresholds) .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Assign peaks for furan methyl groups (~δ 2.2–2.5 ppm), oxadiazole protons, and benzooxazolone carbonyls (~δ 165–170 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., EIMS or HRMS) with fragmentation patterns for oxadiazole and acetamide groups .

Q. What in vitro assays are recommended for preliminary biological evaluation?

  • Methodological Answer :

  • Anticancer Activity : MTT assays against cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC₅₀ calculations .
  • Enzyme Inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays using spectrophotometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the oxadiazole-acetamide intermediate?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., dioxane or DMF) to enhance nucleophilicity during acylation .
  • Temperature Control : Maintain 20–25°C during chloroacetyl chloride addition to minimize side reactions .
  • Catalysis : Triethylamine (10% v/v) improves coupling efficiency by neutralizing HCl byproducts .
    • Data-Driven Example : Yields increased from 35% to 55% by replacing pet-ether with ethanol-DMF (1:1) for recrystallization .

Q. How do structural modifications (e.g., substituents on the furan or benzooxazolone rings) affect bioactivity?

  • Methodological Answer :

  • SAR Strategy :
  • Electron-Withdrawing Groups (EWGs) : Chlorine or fluorine on the benzooxazolone ring enhances anticancer activity by increasing electrophilicity .
  • Hydrophobic Substituents : Methyl groups on the furan improve membrane permeability (logP optimization) .
  • Case Study : N-(5-(3,4-dichlorophenyl)-oxadiazol-2-yl) analogs showed 2-fold higher LOX inhibition vs. unsubstituted derivatives .

Q. How to resolve contradictory bioactivity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Normalize protocols (e.g., cell line passage number, serum concentration) to reduce variability .
  • Metabolic Stability : Test compounds in hepatocyte microsomes to identify rapid degradation (e.g., CYP450-mediated) that may explain inconsistencies .
  • Computational Modeling : Use molecular docking to compare binding modes in divergent targets (e.g., LOX vs. COX) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics : SILAC-based quantification to identify protein targets in treated vs. untreated cells .
  • Gene Knockdown : CRISPR/Cas9 silencing of suspected targets (e.g., apoptosis regulators) to confirm pathway dependency .
  • In Vivo Imaging : Fluorescently tagged analogs (e.g., Cy5-conjugated) for tissue distribution studies in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.